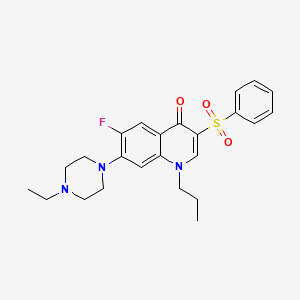

3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Beschreibung

This compound belongs to the 1,4-dihydroquinolin-4-one family, characterized by a bicyclic core with substituents that influence pharmacological and physicochemical properties. Key structural features include:

- Position 3: A benzenesulfonyl moiety, replacing the carboxylic acid common in fluoroquinolones, which may alter binding affinity and solubility.

- Position 6: A fluorine atom, typical in quinolones for enhancing DNA gyrase/topoisomerase IV inhibition.

- Position 7: A 4-ethylpiperazin-1-yl group, likely improving pharmacokinetics and target engagement .

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O3S/c1-3-10-28-17-23(32(30,31)18-8-6-5-7-9-18)24(29)19-15-20(25)22(16-21(19)28)27-13-11-26(4-2)12-14-27/h5-9,15-17H,3-4,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBIPRZSEOWVOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Fluoroquinolone Core: The synthesis begins with the preparation of the fluoroquinolone core through a cyclization reaction involving a suitable precursor.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, typically using benzenesulfonyl chloride and a base such as triethylamine.

Attachment of the Ethylpiperazinyl Moiety: The ethylpiperazinyl group is attached through a nucleophilic substitution reaction, often using 4-ethylpiperazine and appropriate reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance efficiency, yield, and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be employed to modify the benzenesulfonyl group or other functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the piperazinyl and fluoroquinolone moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of 3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Pharmacological Implications

The table below summarizes critical differences between the target compound and its analogs:

Key Observations

a) Position 3 Modifications

- The benzenesulfonyl group in the target compound replaces the carboxylic acid found in classical fluoroquinolones (e.g., 1FQ).

- In contrast, Impurity G(EP) () features a formyl-piperazine at Position 7 and a carboxylic acid at Position 3, which may increase solubility but reduce metabolic stability compared to the target compound .

b) Position 1 Alkyl Chain Variations

- Propyl (target) vs. However, excessive bulk may hinder target binding .

c) Position 7 Piperazine Derivatives

- The 4-ethylpiperazin-1-yl group in the target compound is a common feature in analogs with optimized antibacterial activity. Ethylation of piperazine improves binding to bacterial topoisomerases while maintaining solubility .

- Unmodified piperazine (Impurity D(EP)) lacks this ethyl group, reducing both lipophilicity and efficacy .

Research Findings and Data

- Antibacterial Activity: Fluoroquinolones like 1FQ () inhibit DNA gyrase via Position 3 carboxylic acid interactions.

- Solubility and Formulation: The target compound’s lower polarity (due to benzenesulfonyl and propyl groups) may require prodrug strategies or nanoparticle formulations to enhance aqueous solubility .

- Metabolic Stability : Ethylpiperazine substituents (target, 1FQ) are less prone to oxidative metabolism compared to formyl-piperazine derivatives (Impurity G(EP)) .

Biologische Aktivität

3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with multiple substituents that enhance its biological activity. The structural formula can be summarized as follows:

- IUPAC Name : 3-(benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

- Molecular Formula : C23H26FN3O3S

- Molecular Weight : 443.5 g/mol

Antimicrobial Properties

Research has indicated that compounds with a quinoline structure often exhibit antimicrobial activity. A study demonstrated that derivatives similar to 3-(benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies revealed that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

Neuropharmacological Effects

The piperazine moiety in the compound suggests possible neuropharmacological effects. Preliminary studies have shown that it may act as a serotonin receptor modulator, potentially offering therapeutic benefits in treating anxiety and depression.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 3-(benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one was tested against a panel of bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Anticancer Activity

In vitro assays were conducted on MCF-7 cells treated with varying concentrations of the compound. The results showed a dose-dependent increase in apoptosis markers after 48 hours of treatment.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 5 | 10 |

| 10 | 25 |

| 20 | 50 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- DNA Gyrase Inhibition : The quinoline structure allows it to bind to DNA gyrase, disrupting bacterial DNA replication.

- Caspase Activation : In cancer cells, the compound activates caspases that are crucial for apoptosis.

- Serotonin Receptor Modulation : The piperazine group may interact with serotonin receptors, influencing neurotransmitter activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.